molecular formula C5H5N3O2 B021745 3-Aminopyrazine-2-carboxylic acid CAS No. 5424-01-1

3-Aminopyrazine-2-carboxylic acid

Cat. No. B021745
Key on ui cas rn: 5424-01-1
M. Wt: 139.11 g/mol
InChI Key: ZAGZIOYVEIDDJA-UHFFFAOYSA-N
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Patent
US05622913

Procedure details

3-Aminopyrazine-2-carboxylic acid (55.5 g, 0.4 mol) is suspended in 400 mL of methanol, cooled in an ice bath and concentrated sulfuric acid (80 mL) is gradually added with stirring and stirring then continued for 48 hours at room temperature. The resulting dark brown solution is poured into 700 mL of water containing sodium bicarbonate (160 g). The brown crystalline solid which precipitates is collected and dried. The crude product is purified by recrystallization from water to yield the product as yellow needles in 63% yield, melting point 169°-170° C.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][N:7]=1.S(=O)(=O)(O)O.O.[C:17](=O)(O)[O-].[Na+]>CO>[NH2:1][C:2]1[C:3]([C:8]([O:10][CH3:17])=[O:9])=[N:4][CH:5]=[CH:6][N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
55.5 g
Type
reactant
Smiles
NC=1C(=NC=CN1)C(=O)O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
160 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The brown crystalline solid which precipitates
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product is purified by recrystallization from water

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1=NC=CN=C1C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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